![molecular formula C9H9BrO B3050384 2-(4-Bromophenyl)oxetane CAS No. 25574-16-7](/img/structure/B3050384.png)
2-(4-Bromophenyl)oxetane
Overview
Description
“2-(4-Bromophenyl)oxetane” is a heterocyclic organic compound that belongs to the category of oxetanes . It has a four-membered ring containing both oxygen and carbon atoms . The molecular formula of this compound is C9H9BrO .
Synthesis Analysis
The synthesis of oxetane derivatives, including “2-(4-Bromophenyl)oxetane”, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)oxetane” includes a four-membered oxetane ring attached to a bromophenyl group . The exact mass of the molecule is 211.98368 g/mol .
Chemical Reactions Analysis
The four-membered oxetane ring in “2-(4-Bromophenyl)oxetane” has been exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)oxetane” include a molecular weight of 213.07 g/mol, a topological polar surface area of 9.2 Ų, and a complexity of 130 . It has one rotatable bond and one hydrogen bond acceptor .
Scientific Research Applications
- Anticancer Agents : Researchers have explored oxetane-containing compounds as potential anticancer agents. The oxetane ring can be incorporated into drug scaffolds, influencing their biological activity .
Photochemistry and Photophysics
Oxetanes play a role in photochemical reactions:
- Paternò-Büchi Reaction : Oxetanes can be synthesized through this photochemical reaction, where an excited carbonyl compound reacts with an alkene. This method provides access to functionalized oxetanes .
Chemical Space Exploration
Oxetanes contribute to the diversity of chemical space:
- Ring Strain : The intrinsic ring strain in oxetanes makes them interesting targets for exploration. Their planar structure with minimal puckering angles leads to unique reactivity .
Future Directions
Oxetanes, including “2-(4-Bromophenyl)oxetane”, have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . They have been widely adopted in medicinal chemistry programs in recent years . The future directions in this field may involve the development of new methodologies for oxetane synthesis and incorporation, and utilizing the reactivity of oxetanes in the synthesis of complex molecules .
Mechanism of Action
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties and are known precursors to various heterocycles .
Mode of Action
The mode of action of 2-(4-Bromophenyl)oxetane involves its interaction with its targets, leading to changes at the molecular level. The oxetane ring is known to undergo ring-opening reactions, which can lead to various transformations .
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions, including ring-opening and cyclization . These reactions can affect various biochemical pathways and have downstream effects.
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which can impact their bioavailability .
Result of Action
The oxetane group is known to provide rigidification of the overall structure and function as a hydrogen bond acceptor .
Action Environment
The reactivity of oxetanes can be sensitive to factors such as temperature and the presence of other chemical groups .
properties
IUPAC Name |
2-(4-bromophenyl)oxetane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDUEYOZOWQMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313298 | |
Record name | 2-(4-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxetane | |
CAS RN |
25574-16-7 | |
Record name | 2-(4-Bromophenyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25574-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.